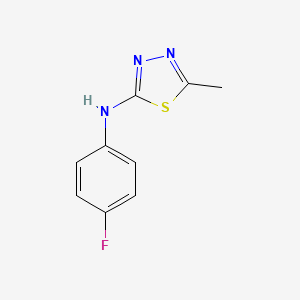

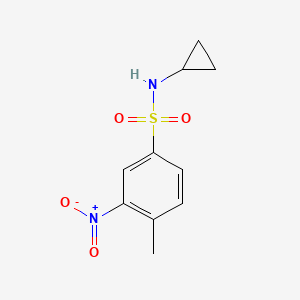

N-(4-fluorophenyl)-5-methyl-1,3,4-thiadiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-fluorophenyl)-5-methyl-1,3,4-thiadiazol-2-amine, also known as FMTA, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a highly versatile compound that has been used in the synthesis of various organic compounds, as well as in the study of biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Fluorescence Studies

Compounds with fluorophenyl groups have been used in fluorescence studies . For example, bis (4-fluorophenyl)-methoxy substituted nickel phthalocyanine has been characterized for its spectral and fluorescence properties . The compound showed interesting aggregation behavior and fluorescent properties in different solvents .

Material Science

Phthalocyanines, which can contain fluorophenyl groups, have been used as materials in various applications due to their large π-conjugated system and extraordinary stability . They have been used in optical recording materials , semiconductors for organic field effect transistors , nonlinear optics, gas sensors, thermal writing displays, and solar cells .

Catalysis

Phthalocyanines have also been used as catalysts for oxidative degradation of pollutants . The ability to modify the phthalocyanine ring, central metal, or axial ligands allows for a wide range of potential catalytic applications .

Photodynamic Therapy

Phthalocyanines have been studied for their use in photodynamic therapy . This involves using light to activate the phthalocyanine, which can then produce reactive oxygen species to kill cancer cells .

Antimicrobial Agents

Some derivatives of N-(4-fluorophenyl)piperidin-4-amine, a compound structurally similar to the one , have been synthesized and screened for their antibacterial and antifungal activities. This suggests potential antimicrobial applications for N-(4-fluorophenyl)-5-methyl-1,3,4-thiadiazol-2-amine.

Synthesis of Substituted 1,2-Dihydroisoquinolines

Compounds with similar structures have been used in the synthesis of substituted 1,2-dihydroisoquinolines . These are important compounds due to their biological and medicinal activities .

Propiedades

IUPAC Name |

N-(4-fluorophenyl)-5-methyl-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3S/c1-6-12-13-9(14-6)11-8-4-2-7(10)3-5-8/h2-5H,1H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGXRAPSCFCDLMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorophenyl)-5-methyl-1,3,4-thiadiazol-2-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

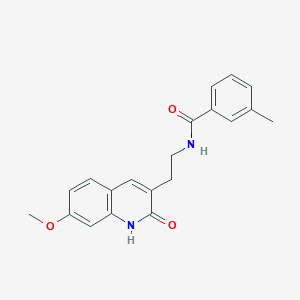

![(Z)-ethyl 2-(6-ethyl-2-((2-(methylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2797971.png)

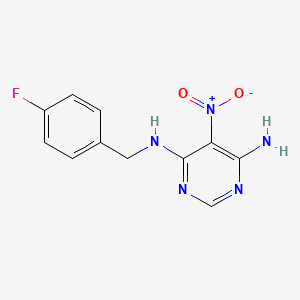

![N-(3-imidazol-1-ylpropyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2797974.png)

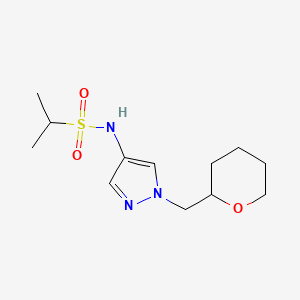

![1-[[(2S,4S)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole](/img/structure/B2797984.png)

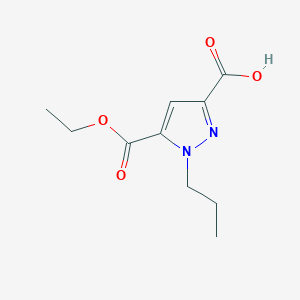

![N-[[3-(1-Cyanopropoxy)phenyl]methyl]but-2-ynamide](/img/structure/B2797987.png)

![2-[3-(Difluoromethoxy)azetidin-1-yl]ethanol](/img/structure/B2797989.png)

![N'-(1,3-benzodioxol-5-yl)-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]oxamide](/img/structure/B2797992.png)